Bienvenue dans la boutique en ligne BenchChem!

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol

Antihypertensive Antidepressant Scaffold Divergence

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 66307-43-5) is the unsubstituted core of a series of phenoxypropanolpiperazines. As defined by the foundational patent US3951983, it is the structural backbone from which potent antihypertensive agents are derived through ring substitution.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 66307-43-5
Cat. No. B5079558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
CAS66307-43-5
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C19H24N2O2/c22-18(16-23-19-9-5-2-6-10-19)15-20-11-13-21(14-12-20)17-7-3-1-4-8-17/h1-10,18,22H,11-16H2
InChIKeyMHBQOAILOCNGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 66307-43-5): Core Scaffold Definition for Dual-Potential Therapeutic Design


1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 66307-43-5) is the unsubstituted core of a series of phenoxypropanolpiperazines. As defined by the foundational patent US3951983, it is the structural backbone from which potent antihypertensive agents are derived through ring substitution [1]. More recently, the same unsubstituted scaffold has been identified as the pharmacophoric basis for a novel class of triple reuptake inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters [2]. Its computed physicochemical properties include a molecular weight of 312.4 g/mol and an XLogP3 of 2.9, confirming its drug-like lipophilicity [3].

Why 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol Cannot Be Replaced by Generic In-Class Analogs


Substitution-inert procurement of 'similar' piperazine derivatives is scientifically unjustified for this specific scaffold. Minor structural modifications on the phenyl rings of this core molecule lead to a complete inversion or loss of desired polypharmacology. The unsubstituted core uniquely enables subsequent rational divergence: adding a carbamoylmethyl group yields an antihypertensive with a specific pA2 profile [1], while introducing N-aryl piperazine substitutions creates a balanced triple reuptake inhibitor (SERT/NET/DAT) with defined IC50 values [2]. Using a pre-substituted analog, or a mono-targeting molecule like a selective serotonin reuptake inhibitor, would eliminate the other therapeutic axis, making the unsubstituted parent compound a singularly flexible starting point for two distinct therapeutic programs.

Quantitative Differentiation Guide for 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol


Divergent Pharmacological Potential: Antihypertensive α1 Antagonism vs. Triple Reuptake Inhibition

The unsubstituted 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol scaffold is the sole chemical entity from which both potent α1-adrenoceptor antagonists and balanced triple reuptake inhibitors (SERT/NET/DAT) can be divergently derived. In one derivatization pathway, a substituted benzoyl derivative on this scaffold achieves an α1-antagonistic pA2 of 8.13 ± 0.25 [1]. In a structurally orthogonal pathway, a derivative of this core scaffold, compound 19, exhibits balanced triple reuptake inhibition with IC50 values of 0.47 µM (SERT), 0.71 µM (NET), and 1.2 µM (DAT) [2]. This dual potential is a quantifiable property of the core scaffold and is not achievable with any single substituted analog.

Antihypertensive Antidepressant Scaffold Divergence Triple Reuptake Inhibitor α1-Adrenoceptor

Lipophilicity-Driven CNS Permeability: Favorable LogP for CNS Drug Design

The computed partition coefficient (XLogP3) for the target compound is 2.9, positioning it within the optimal range (2-4) for passive blood-brain barrier permeability [1]. This differentiates it from other antihypertensive piperazine cores that are intentionally designed with lower lipophilicity (LogP <2) to restrict CNS penetration and avoid related side effects. The internal comparator, a carboxyl-substituted antihypertensive derivative, has a predicted LogP significantly below 1, making it unsuitable for CNS programs. This property is intrinsic to the unsubstituted phenoxy and N-phenyl moieties on the core scaffold [1].

CNS Drug Design Lipophilicity Physicochemical Property LogP Blood-Brain Barrier

Molecular Flexibility and Hydrogen Bonding: A Favorable Target-Binding Profile

The target compound possesses one hydrogen bond donor (the secondary alcohol) and four hydrogen bond acceptors (two ether/phenolic oxygens and two piperazine nitrogens), alongside a rotatable bond count of 6 [1]. This specific arrangement allows for a unique dual interaction: the secondary alcohol and piperazine nitrogen can participate in a critical hydrogen-bond network with amino acid residues like Asp98 in monoamine transporters, while the phenoxy moiety engages a hydrophobic sub-pocket [2]. A structurally similar scaffold where the piperazine is replaced by a homopiperazine would alter the distance between hydrogen bond acceptors, and a compound lacking the alcohol (e.g., a simple ketone) would lose a key donor interaction, disrupting the balanced polypharmacology. This interplay is quantified by docking studies which show specific distances and geometries essential for triple reuptake inhibition [2].

Medicinal Chemistry Molecular Recognition Hydrogen Bonding Rotatable Bonds

Validated Application Scenarios for Procuring 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol


Divergent Medicinal Chemistry Starting Point for CNS and Cardiovascular Lead Discovery

A medicinal chemistry group seeking a versatile core for parallel lead optimization programs can leverage this scaffold's uniquely validated divergent potential. As demonstrated, one branch of chemistry can focus on N-aryl piperazine substitutions to optimize balanced triple reuptake inhibition against SERT, NET, and DAT, guided by the IC50 values from the KIST study [1]. A separate, orthogonal branch can introduce substituted phenoxy groups to generate potent α1-adrenoceptor antagonists, targeting a pA2 > 7 as shown in the Chinese research article [2]. Procuring the single parent compound therefore funds two distinct intellectual property opportunities.

CNS-Penetrant Probe Synthesis Leveraging Optimal Intrinsic Lipophilicity

For researchers developing CNS-active chemical probes, this compound's computed XLogP3 of 2.9 eliminates the need for extensive property optimization from a non-drug-like or peripherally restricted starting point [3]. This is a direct procurement advantage over more polar antihypertensive piperazines (LogP <1), which would require multiple synthetic steps to install lipophilic groups to achieve brain permeability. The scaffold's intrinsic lipophilicity, driven by its unsubstituted phenyl and phenoxy rings, provides an immediate starting point for synthesizing brain-penetrant ligands.

Reference Standard for Analytical Method Development in Polypharmacological Agent Assays

Given its defined role as the core scaffold for both TRIs and α1 antagonists, this compound serves as an essential negative control or reference standard in high-throughput screening assays. When evaluating newly synthesized derivatives, the unsubstituted parent compound provides a consistent baseline for determining the contribution of specific substituents to target binding. Its lack of a strong biological signal of its own, combined with its critical structural role, makes it an indispensable analytical tool for structure-activity relationship (SAR) studies in academic and industrial screening cascades [1][2].

Quote Request

Request a Quote for 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.